An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzofuran core is a common scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 2-methyl-1-benzofuran-5-carboxylate, offering valuable insights for its application in research and development.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The substitution pattern on the benzofuran core plays a crucial role in modulating the biological activity, solubility, and metabolic stability of these compounds. Methyl 2-methyl-1-benzofuran-5-carboxylate, with its methyl group at the 2-position and a methyl ester at the 5-position, represents a key intermediate for the synthesis of more complex derivatives and a subject of interest for structure-activity relationship (SAR) studies.
Molecular Structure and Identification
The foundational step in understanding the properties of any molecule is to define its structure and key identifiers.
Chemical Structure
Caption: 2D structure of Methyl 2-methyl-1-benzofuran-5-carboxylate.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 117379-97-2 | [3] |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.19 g/mol | Calculated |
| IUPAC Name | methyl 2-methyl-1-benzofuran-5-carboxylate | [4] |
| InChI | InChI=1S/C11H10O3/c1-7-6-9-5-8(11(13)14-2)3-4-10(9)12-7/h3-6H,1-2H3 | [4] |
| SMILES | COC(=O)c1ccc2c(c1)oc(c2)C | [4] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data for Methyl 2-methyl-1-benzofuran-5-carboxylate is not extensively reported, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Predicted/Reported Value | Remarks and Comparative Insights |
| Appearance | White to off-white solid | Based on the appearance of similar benzofuran derivatives. |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | For comparison, Methyl 1-benzofuran-2-carboxylate has a melting point of 54-55 °C.[5] The introduction of a methyl group at the 2-position may influence the crystal packing and thus the melting point. |
| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is expected. | The ester functionality provides some polarity, but the overall aromatic and hydrocarbon character suggests poor aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. | The presence of the ester group will decrease the logP compared to the parent 2-methylbenzofuran. |
Chemical Properties and Reactivity
The chemical behavior of Methyl 2-methyl-1-benzofuran-5-carboxylate is dictated by the reactivity of the benzofuran ring system and the ester functional group.
Stability
The compound is expected to be stable under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis under acidic or basic conditions to yield 2-methyl-1-benzofuran-5-carboxylic acid and methanol. Prolonged exposure to strong oxidizing agents should also be avoided.
Key Reactions
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Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran. This carboxylic acid derivative is often a key intermediate for further synthetic transformations, such as amide bond formation.
-
Reduction: The ester group can be reduced to a primary alcohol ( (2-methyl-1-benzofuran-5-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing substituents. The electron-donating nature of the ether oxygen and the methyl group, and the electron-withdrawing nature of the ester will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Methyl group at C2: A singlet around δ 2.4-2.6 ppm.
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Methyl ester group: A singlet around δ 3.8-4.0 ppm.
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Furan proton at C3: A singlet or a narrow multiplet around δ 6.5-6.8 ppm.
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Aromatic protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm) and will show a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy (Predicted)
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Methyl group at C2: A signal around δ 14-16 ppm.
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Methyl ester group: A signal around δ 51-53 ppm.
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Carbonyl carbon of the ester: A signal in the downfield region, around δ 165-170 ppm.
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Aromatic and furan carbons: Multiple signals in the range of δ 100-160 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O stretch (ester): A strong absorption band in the region of 1710-1730 cm⁻¹.
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C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
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C=C stretches (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 159, and the loss of the entire carbomethoxy group (-COOCH₃) to give a peak at m/z = 131.
Synthesis and Experimental Protocols
The synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate can be approached through several established methods for benzofuran synthesis. A common and versatile method is the Perkin rearrangement or related cyclization strategies.
Representative Synthetic Workflow
Caption: A potential synthetic workflow for Methyl 2-methyl-1-benzofuran-5-carboxylate.
Step-by-Step Protocol for Esterification of 2-methyl-1-benzofuran-5-carboxylic acid
This protocol describes the conversion of the corresponding carboxylic acid to the methyl ester, a common final step in the synthesis.
Materials:
-
2-methyl-1-benzofuran-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-benzofuran-5-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 2-methyl-1-benzofuran-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Rationale for Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Applications in Drug Discovery and Development
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of benzofuran have shown a remarkable breadth of biological activities.[2] Methyl 2-methyl-1-benzofuran-5-carboxylate serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity to biological targets.
Conclusion
Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a thorough overview based on its structure, data from analogous compounds, and established chemical principles. The information presented herein is intended to be a valuable resource for researchers and scientists working with this and related benzofuran derivatives, facilitating its effective use in the design and synthesis of novel bioactive molecules.
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